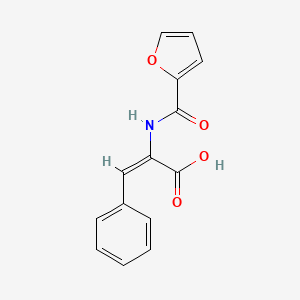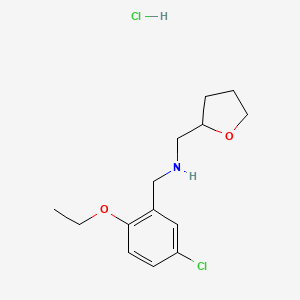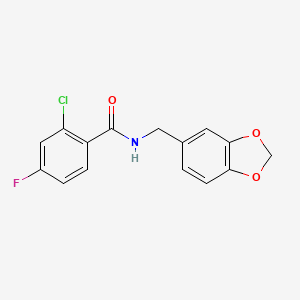![molecular formula C18H23NO5 B5437885 {4-[(2-adamantyloxy)carbonyl]-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B5437885.png)
{4-[(2-adamantyloxy)carbonyl]-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {4-[(2-adamantyloxy)carbonyl]-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}acetic acid is a complex organic molecule. It contains an adamantyl group, a carbonyl group, a pyrrole ring, and an acetic acid moiety . The adamantyl group is a bulky, three-dimensional structure that can influence the compound’s physical and chemical properties . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom . The pyrrole ring is a five-membered aromatic heterocycle with a nitrogen atom . The acetic acid moiety can contribute to the acidity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the adamantyl group, and the formation of the acetic acid moiety . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a carbonyl group, a pyrrole ring, an adamantyl group, and an acetic acid moiety . The carbonyl group and the pyrrole ring are planar, while the adamantyl group is a three-dimensional structure . The presence of these different groups can influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compoundThis compound can undergo various chemical reactions due to the presence of the carbonyl group, the pyrrole ring, and the acetic acid moiety . The carbonyl group can undergo nucleophilic addition reactions . The pyrrole ring can participate in electrophilic substitution reactions . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carbonyl group, the pyrrole ring, and the acetic acid moiety could affect its polarity, solubility, and reactivity . The adamantyl group could influence its steric properties .Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body . The adamantyl group, the carbonyl group, the pyrrole ring, and the acetic acid moiety could all contribute to its binding affinity and specificity .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust hazard. If it is a liquid, it could pose a spill hazard. It could also be harmful if swallowed, inhaled, or comes into contact with the skin .
Orientations Futures
The compound {4-[(2-adamantyloxy)carbonyl]-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}acetic acid could have potential applications in various fields, such as medicinal chemistry, due to its complex structure . Future research could focus on exploring these potential applications and optimizing the synthesis of this compound .
Propriétés
IUPAC Name |
2-[4-(2-adamantyloxycarbonyl)-5-methyl-2-oxo-1,3-dihydropyrrol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-8-15(13(7-14(20)21)17(22)19-8)18(23)24-16-11-3-9-2-10(5-11)6-12(16)4-9/h9-13,16H,2-7H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDYTGFOXMBYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1)CC(=O)O)C(=O)OC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(allylthio)-6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5437808.png)
![1-[(4-chloro-2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5437812.png)
![N,N,4-trimethyl-3-{2-[methyl(pentyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5437823.png)
![3-({[1-(1-benzofuran-5-ylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5437848.png)



![N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]valine](/img/structure/B5437869.png)
![N-3-pyridinyl-N'-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1,2-ethanediamine dihydrochloride](/img/structure/B5437871.png)
![N-ethyl-N-({3-[(2-methylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5437879.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5437896.png)
![ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B5437903.png)
![methyl 4-{[N-(3-bromophenyl)glycyl]amino}benzoate](/img/structure/B5437909.png)
![2-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5437914.png)